The Physicochemical Dynamics and Synthesis of Benzene, 1,2,4-tribromo-5-ethenyl- (CAS 24162-65-0)
The Physicochemical Dynamics and Synthesis of Benzene, 1,2,4-tribromo-5-ethenyl- (CAS 24162-65-0)
An In-Depth Technical Guide for Researchers and Polymer Scientists
Benzene, 1,2,4-tribromo-5-ethenyl- (CAS 24162-65-0), most commonly referred to in industrial and academic literature as 2,4,5-tribromostyrene (TBSt) , is a highly specialized halogenated monomer[1]. Its primary utility lies in the synthesis of brominated polystyrene, a high-performance flame-retardant thermoplastic resin[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, delving into the mechanistic causality of its synthesis, polymerization kinetics, and the self-validating protocols required to handle it effectively.
Molecular Architecture and Physicochemical Profiling
The introduction of three bulky, electronegative bromine atoms onto the styrene aromatic ring fundamentally alters both the physical state and the electronic landscape of the vinyl group. The steric hindrance dictates the crystalline nature of the monomer, while the inductive electron-withdrawing effect of the halogens polarizes the double bond, dramatically altering its reactivity profile[2].
Quantitative Data Summary
| Property | Value / Description |
| Systematic Name | Benzene, 1,2,4-tribromo-5-ethenyl- |
| Common Synonyms | 2,4,5-Tribromostyrene; 1,2,4-Tribromo-5-vinylbenzene |
| CAS Registry Number | 24162-65-0[1] |
| Molecular Formula | C₈H₅Br₃ |
| Molecular Weight | 340.84 g/mol [3] |
| Canonical SMILES | BrC=1C=C(Br)C(C=C)=CC1Br[1] |
| Appearance | Crystalline solid |
| Melting Point | ~90 °C (Entropy of fusion: 25.10 J/mol·K)[4][5] |
Mechanistic Synthesis Workflow
The direct bromination of styrene is synthetically unviable because elemental bromine will preferentially undergo an electrophilic addition across the vinyl double bond rather than substituting the aromatic ring. To achieve nuclear bromination, the vinyl group must be temporarily "masked." The classical and most industrially relevant methodology follows the multi-step sequence originally elucidated by Cubbon and Smith (1969)[2].
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system; each intermediate step possesses a distinct analytical checkpoint to ensure the integrity of the final monomer.
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Vinyl Masking (Hydrobromination):
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Procedure: React pure styrene with anhydrous hydrogen bromide (HBr) at low temperatures.
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Mechanism: Markovnikov addition of HBr across the double bond yields (2-bromoethyl)benzene.
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Validation Checkpoint: Gas Chromatography-Mass Spectrometry (GC-MS) must confirm the complete disappearance of the vinyl signal (m/z 104) and the emergence of the saturated intermediate (m/z 184).
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Nuclear Bromination (Electrophilic Aromatic Substitution):
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Procedure: Introduce elemental bromine (Br₂) to the (2-bromoethyl)benzene in the presence of a Lewis acid catalyst (typically FeCl₃) under anhydrous conditions.
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Mechanism: The catalyst polarizes the Br-Br bond, generating a strong electrophile. The alkyl group directs the sequential bromination to the 2, 4, and 5 positions.
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Validation Checkpoint: Proton Nuclear Magnetic Resonance (¹H NMR) is critical here. The spectrum must show two distinct aromatic singlets (para to each other), confirming the 1,2,4,5-tetrasubstitution pattern.
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Vinyl Unmasking (Dehydrohalogenation):
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Procedure: Treat the resulting 1,2,4-tribromo-5-(2-bromoethyl)benzene with a strong, sterically hindered base (e.g., potassium ethoxide in absolute ethanol) at ~30 °C for 2-3 hours[2][6].
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Mechanism: E2 elimination removes HBr, re-establishing the vinyl double bond.
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Validation Checkpoint: The product is isolated via water precipitation and filtration. Final validation requires ¹H NMR to confirm the return of the vinylic protons (multiplets at δ 5.3-6.8 ppm) and a melting point verification (~90 °C)[4].
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Synthesis workflow of 2,4,5-Tribromostyrene via vinyl masking and nuclear bromination.
Polymerization Kinetics & Reactivity
A fascinating characteristic of 2,4,5-tribromostyrene is its accelerated polymerization rate compared to unhalogenated styrene. One might assume that the bulky bromine atoms would sterically hinder the approaching radical. However, the kinetics are dominated by electronic effects.
The introduction of bromine atoms exerts a strong inductive electron-withdrawing effect (-I effect). This polarization activates the vinyl group toward free-radical attack and highly stabilizes the resulting benzylic radical intermediate through delocalization. Consequently, the rate of polymerization follows a distinct hierarchical order: Tribromostyrene > Dibromostyrene > Styrene [2].
Copolymerization Dynamics
TBSt is frequently copolymerized with other monomers to tune the thermal and mechanical properties of the resulting flame-retardant resin. Free-radical copolymerization utilizing 2,2′-azobisisobutyronitrile (AIBN) as an initiator in toluene yields highly predictable reactivity ratios[7].
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio r₁ | Reactivity Ratio r₂ |
| 2,4,5-Tribromostyrene | Styrene | 1.035 ± 0.164 | 0.150 ± 0.057 |
| 2,4,5-Tribromostyrene | Acrylonitrile | 2.445 ± 0.270 | 0.133 ± 0.054 |
Data derived from the copolymerization of TBSt at 60 °C[7].
The fact that r1>1 and r2<1 in both systems indicates that the propagating radical ending in a TBSt unit strongly prefers to add another TBSt monomer rather than the comonomer. This self-propagating preference is a direct result of the highly activated nature of the brominated vinyl group.
Electronic activation logic driving the accelerated polymerization kinetics of TBSt.
Industrial Applications: Flame Retardant Resins
The primary industrial application of TBSt is its conversion into polybromostyrene resins. These moldable, thermoplastic resins exhibit exceptionally high heat deflection temperatures and are classified as premium flame retardants[6].
When exposed to high thermal stress or open flames, the carbon-bromine bonds in the polymer matrix undergo homolytic cleavage. This releases active bromine radicals ( Br∙ ) into the vapor phase. These radicals act as highly efficient quenchers, scavenging the highly reactive hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals that propagate the combustion chain reaction. By terminating these radical cascades, polybromostyrene effectively starves the flame, allowing the host polymer matrix to achieve stringent UL 94 V-0 flammability ratings[2][6].
References
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CAS Common Chemistry. 1,2,4-Tribromo-5-ethenylbenzene. American Chemical Society. Available at:[Link]
- Cubbon, R.C.P., & Smith, J.D.B. (1969). The Properties of Nuclear Brominated Styrenes I: The Synthesis and Polymerization of Dibromostyrene and Tribromostyrene. Polymer, 10, 479-487. Cited in U.S. Patent 5,723,549.
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Oishi, T., Horie, H., & Shuyama, H. (1996). Copolymerization and Copolymers of 2,4,5-Tribromostyrene with Styrene and Acrylonitrile. ResearchGate. Available at:[Link]
- U.S. Patent 4,279,808. (1981). Polybromostyrene resin. Google Patents.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. US5723549A - Process for the preparation of brominated polystyrene having improved color characteristics - Google Patents [patents.google.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. US4279808A - Polybromostyrene resin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
